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Abstract
Nocardamine, also known as Desferrioxamine E, is a cyclic trihydroxamate siderophore

produced by various microorganisms, including species of Streptomyces, Nocardia, and

Pseudomonas.[1][2][3] As a high-affinity iron (Fe³⁺) chelator, it plays a crucial role in microbial

iron acquisition.[4][5][6] Beyond its primary biological function as a siderophore, Nocardamine
has garnered significant interest in the scientific community for its diverse and potent

bioactivities. These include antimicrobial, anticancer, and antioxidant properties, as well as the

ability to modulate cellular signaling pathways.[7][8][9] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, biological

activities, and relevant experimental methodologies associated with Nocardamine.

Chemical Structure and Physicochemical Properties
Nocardamine is a macrocyclic peptide belonging to the ferrioxamine class of siderophores.[1]

[10] Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane and

succinic acid, forming a 33-membered ring.[11] This unique cyclic architecture is responsible

for its high affinity and selectivity for ferric iron.
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Identifier Value Source

IUPAC Name

1,12,23-trihydroxy-

1,6,12,17,23,28-

hexaazacyclotritriacontane-

2,5,13,16,24,27-hexone

[1][12]

Synonyms
Desferrioxamine E,

Proferrioxamine E
[1][10]

CAS Number 26605-16-3 [1][10]

Molecular Formula C₂₇H₄₈N₆O₉ [1][13]

Molecular Weight 600.7 g/mol [1][13]

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCC

CCNC(=O)CCC(=O)N(CCCCC

NC(=O)CCC(=O)N(CC1)O)O)

O

[13]

InChI Key
NHKCCADZVLTPPO-

UHFFFAOYSA-N
[1][10]

Table 1: Chemical Identifiers for Nocardamine.

The physicochemical properties of Nocardamine are critical for its handling, formulation, and

application in experimental settings.
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Property Description Source

Appearance White to off-white solid [3][14]

Purity
≥70% to >95% (depending on

supplier)
[1][10][13]

Solubility

Soluble in DMSO, Methanol,

Ethanol, Dichloromethane, and

Water (with heating)

[1][10][12][13]

Storage
Store at -20°C under

desiccating conditions
[3][12][14]

Stability ≥4 years at -20°C [12]

Table 2: Physicochemical Properties of Nocardamine.

Biological Activity and Quantitative Data
Nocardamine's primary and most studied activity is its function as a siderophore, exhibiting a

very high affinity for ferric iron (Ka ≈ 10³² M⁻¹).[6] This iron-chelating capability is the foundation

for many of its other biological effects.

Antimicrobial and Antimalarial Activity
By sequestering iron, an essential nutrient for microbial growth, Nocardamine demonstrates

antimicrobial properties.[4][7] It is particularly effective against Mycobacterium species, where it

inhibits biofilm formation.[1][10] This effect can be reversed by the addition of iron, confirming

the mechanism of iron starvation.[1][10] Its iron-chelating ability also confers potent antimalarial

activity against Plasmodium falciparum by depriving the parasite of necessary iron.[4]

Anticancer Activity
Nocardamine has demonstrated cytotoxic effects against a range of human cancer cell lines.

[1][8][10] This anticancer activity is also linked to its ability to chelate iron, which is a critical

cofactor for enzymes involved in cell proliferation and DNA replication.
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The following table summarizes the key quantitative data for Nocardamine's biological

activities.

Activity Type
Assay/Organis

m
Metric Value Source

Iron Chelation
Chrome Azurol S

(CAS) Assay
IC₅₀ 9.9 µM [1][10]

Antimalarial
Plasmodium

falciparum 3D7
IC₅₀ 1.5 µM [4]

Antimicrobial

Mycobacterium

smegmatis

(Biofilm)

MIC 10 µM [1][10]

Antimicrobial
Mycobacterium

bovis (Biofilm)
MIC 10 µM [1][10]

Cytotoxicity
T47D (Human

Breast Cancer)
IC₅₀ 6 µM [1][10]

Cytotoxicity

SK-MEL-28

(Human

Melanoma)

IC₅₀ 12 µM [1][10]

Cytotoxicity

RPMI-7951

(Human

Melanoma)

IC₅₀ 14 µM [1][10]

Cytotoxicity

SK-MEL-5

(Human

Melanoma)

IC₅₀ 18 µM [1][10]

Table 3: Quantitative Biological Activity Data for Nocardamine.

Biosynthesis and Regulation
Nocardamine is a secondary metabolite synthesized by various bacteria, with its production

being tightly regulated by the availability of iron in the environment.[5] In iron-deficient
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conditions, the biosynthesis of Nocardamine is upregulated to facilitate iron scavenging.[5]

Conversely, when iron is abundant, its synthesis is repressed.[5][15] This regulation is often

controlled by an iron-dependent regulatory protein (IdeR), which binds to the promoter region

of the Nocardamine biosynthetic gene cluster (often referred to as the des operon) and

suppresses transcription in the presence of iron.[15]

Nocardamine Biosynthesis Regulation
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Caption: Regulation of Nocardamine biosynthesis by iron availability.

Modulation of Cellular Signaling Pathways
Recent research has uncovered a novel role for Nocardamine in protecting mammalian cells

from oxidative stress. Specifically, in periodontal ligament stem cells (PDLSCs), Nocardamine
was found to counteract the detrimental effects of hydrogen peroxide (H₂O₂)-induced oxidative

stress.[9] This protective effect is mediated through the modulation of the ERK/Wnt signaling

pathway. Nocardamine treatment leads to an increase in the phosphorylation of ERK (p-ERK),

which in turn promotes the nuclear translocation of β-catenin, a key component of the Wnt

signaling pathway.[9] This cascade ultimately restores the osteogenic differentiation potential of

the stem cells that was impaired by oxidative stress.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1208791?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK544375/
https://www.benchchem.com/product/b1208791?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK544375/
https://www.benchchem.com/product/b1208791?utm_src=pdf-body-img
https://www.benchchem.com/product/b1208791?utm_src=pdf-body
https://www.benchchem.com/product/b1208791?utm_src=pdf-body
https://www.benchchem.com/product/b1208791?utm_src=pdf-body
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://www.benchchem.com/product/b1208791?utm_src=pdf-body
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nocardamine's Protective Signaling Pathway in PDLSCs
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Caption: Nocardamine's modulation of the ERK/Wnt signaling pathway.
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Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of Nocardamine.

Chrome Azurol S (CAS) Assay for Siderophore Activity
This universal colorimetric assay is used to detect the iron-chelating ability of siderophores.[13]

Principle: Siderophores with a higher affinity for iron than the CAS dye will remove iron from a

blue Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[3][13]

Protocol:

Prepare CAS Assay Solution:

Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.[3]

Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[3]

Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL

of ddH₂O.[3]

Slowly mix Solution A with Solution B, then slowly add Solution C while stirring constantly.

The final solution should be dark blue. Autoclave and store in the dark.[3][7]

Prepare CAS Agar Plates:

Prepare a suitable growth medium (e.g., LB agar) and autoclave.[16]

Cool the agar to approximately 50°C.[16]

Aseptically mix the CAS assay solution with the molten agar at a 1:9 ratio (e.g., 100 mL

CAS solution to 900 mL agar).[7][16]

Pour the plates and allow them to solidify.[16]

Assay:
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Spot 2-10 µL of the bacterial culture or a solution of purified Nocardamine onto the CAS

agar plate.[7][16]

Incubate at the appropriate temperature (e.g., 28-37°C) for 24-48 hours.[7][16]

Interpretation:

The formation of a yellow-orange halo around the spot indicates siderophore activity.[16]

The diameter of the halo can be measured for semi-quantitative analysis.[16] For

quantitative analysis in liquid, absorbance is measured spectrophotometrically at 630 nm.

[13]

MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.[5][10]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that

reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to purple formazan crystals.[5][10] The amount of formazan produced is proportional

to the number of viable cells.

Protocol:

Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well and

incubate for 24 hours to allow attachment.[10][17]

Compound Treatment: Treat cells with various concentrations of Nocardamine and incubate

for a desired period (e.g., 24, 48, or 72 hours).[18]

MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well

to a final concentration of 0.5 mg/mL.[10][18]

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5%

CO₂.[5][10]

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS

in HCl) to each well to dissolve the formazan crystals.[10][19] The plate may be shaken on
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an orbital shaker for 15 minutes to aid dissolution.[5]

Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a

wavelength between 550 and 600 nm.[10] A reference wavelength of >650 nm can be used

to subtract background absorbance.[5]

Data Analysis: Calculate cell viability as a percentage relative to an untreated control. IC₅₀

values can be determined by plotting viability against the log of Nocardamine concentration.

Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism.[9][15]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of

the antimicrobial agent in a liquid broth medium. Growth is assessed after incubation.[15]

Protocol:

Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions

of Nocardamine in a suitable broth medium (e.g., Mueller-Hinton Broth).[6][8] Typically, 100

µL of broth is added to each well, and 100 µL of the Nocardamine stock is added to the first

column and serially diluted across the plate.[6]

Prepare Inoculum: Prepare a suspension of the test microorganism and adjust its turbidity to

match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this

suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵

CFU/mL).[9]

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a

positive control well (broth + inoculum, no drug) and a negative control well (broth only).[8]

Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

Interpretation: The MIC is the lowest concentration of Nocardamine at which no visible

growth (turbidity) of the microorganism is observed.[15]
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Conclusion
Nocardamine stands out as a fascinating natural product with a well-defined chemical

structure that underpins its potent and varied biological activities. Its high-affinity iron chelation

is central to its antimicrobial and anticancer effects. Furthermore, the recent discovery of its

ability to modulate critical cell signaling pathways, such as the ERK/Wnt cascade, opens new

avenues for therapeutic research, particularly in the context of diseases driven by oxidative

stress. The standardized protocols provided herein offer a robust framework for researchers to

further explore and harness the therapeutic potential of this remarkable siderophore.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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